molecular formula C11H10N4O B14911958 3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one

3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one

Cat. No.: B14911958
M. Wt: 214.22 g/mol
InChI Key: JUJFRWPIFPPMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antioxidant properties . The unique structure of this compound makes it a valuable target for medicinal chemistry research.

Preparation Methods

The synthesis of 3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one typically involves the reaction of anthranilamide (2-aminobenzamide) with an aldehyde in the presence of a catalyst such as graphene oxide (GO) nanosheets . This method provides a straightforward route to the desired compound with high yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like lead tetraacetate (Pb(OAc)4) and reducing agents such as hydrazine hydrate . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s biological activity.

Comparison with Similar Compounds

3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one can be compared to other triazoloquinazoline derivatives, such as those with different substituents on the triazole or quinazoline rings . These similar compounds often exhibit varying degrees of biological activity, depending on their specific structures. For example, some derivatives may have enhanced anticancer activity, while others may be more effective as antifungal agents . The unique structure of this compound, with its ethyl group at the 3-position, contributes to its distinct biological properties and makes it a valuable compound for further research.

Properties

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

3-ethyl-6H-[1,2,4]triazolo[4,3-c]quinazolin-5-one

InChI

InChI=1S/C11H10N4O/c1-2-9-13-14-10-7-5-3-4-6-8(7)12-11(16)15(9)10/h3-6H,2H2,1H3,(H,12,16)

InChI Key

JUJFRWPIFPPMQN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C(=O)NC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.